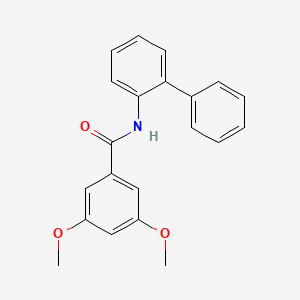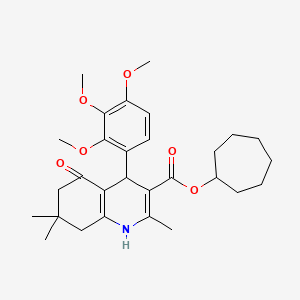![molecular formula C15H16F3NO2 B5215345 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in several fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor and the dopamine D3 receptor, which are involved in several physiological processes, including pain perception, inflammation, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine are complex and depend on the specific receptor it interacts with. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of specific physiological processes. However, one limitation is its potential toxicity, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for research on 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use as a tool to study the role of sigma-1 and dopamine D3 receptors in the brain. Additionally, further optimization of the synthesis method and exploration of its pharmacological properties may lead to the development of novel drugs.
Métodos De Síntesis
The synthesis of 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide to form 4-{3-(trifluoromethyl)phenoxy}-2-butyn-1-ol. The latter compound is then reacted with morpholine in the presence of a base to yield 4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine. This method has been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine has been extensively studied for its potential use in several scientific fields. In medicinal chemistry, it has been shown to possess antitumor, anti-inflammatory, and analgesic properties. In drug discovery, it has been used as a lead compound for the development of novel drugs. In neuroscience, it has been investigated for its potential use as a tool to study the role of certain receptors in the brain.
Propiedades
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)13-4-3-5-14(12-13)21-9-2-1-6-19-7-10-20-11-8-19/h3-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOKTMPHUWHYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[3-(Trifluoromethyl)phenoxy]but-2-ynyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)